Methyl 3-[(4-aminobenzoyl)amino]propanoate
Description
Historical Context and Evolution of Amino Acid Ester Derivatives in Chemical Research
Amino acid esters, organic compounds that contain both an amino group and an ester group, have long been pivotal intermediates in organic synthesis. Their history is intrinsically linked to the development of peptide chemistry. Initially, the esterification of the carboxylic acid group of an amino acid was a critical step to protect it during peptide synthesis, preventing it from reacting out of turn. This protective role allowed for the controlled formation of amide bonds between amino acids, laying the groundwork for the synthesis of complex peptides and proteins.
Over the years, the role of amino acid esters has expanded significantly beyond their use as mere protecting groups. They have become recognized as important chiral building blocks, providing a readily available source of stereocenters for the synthesis of complex, stereochemically defined molecules. mdpi.com This is particularly valuable in the development of pharmaceuticals, where the chirality of a molecule can be critical to its biological activity and safety.
Furthermore, amino acid esters have been investigated for their own intrinsic biological activities and as precursors for a wide range of bioactive compounds. For instance, they have been utilized in the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The evolution of synthetic methodologies, such as more efficient esterification techniques using reagents like trimethylchlorosilane, has further solidified the importance of amino acid esters in medicinal chemistry and materials science. mdpi.com The development of novel catalytic methods, including electrochemical protocols and pyridoxal-catalyzed reactions, continues to broaden the synthetic accessibility and application of amino acid esters and their derivatives. acs.org
Significance of Para-Aminobenzoic Acid (PABA) Scaffolds in Medicinal Chemistry and Chemical Biology
Para-aminobenzoic acid (PABA), also known as vitamin B10, is a non-proteinogenic amino acid that serves as a crucial building block in the biosynthesis of folates (vitamin B9) in bacteria, fungi, and plants. mdpi.comnih.gov Humans, lacking the enzyme to synthesize folate from PABA, must obtain it from their diet. This metabolic difference has been a cornerstone of medicinal chemistry for decades.
The PABA scaffold is a prominent feature in a wide array of therapeutic agents. nih.govresearchgate.net Its structural similarity to sulfonamides, a class of synthetic antimicrobial agents, is fundamental to their mechanism of action. Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, the enzyme that incorporates PABA into dihydrofolic acid, thereby halting folate synthesis and bacterial growth.
Beyond its role in antimicrobial agents, the PABA scaffold is a versatile platform in drug design due to its structural and chemical properties. mdpi.comresearchgate.net The aromatic ring, the amino group, and the carboxylic acid group can all be readily modified, allowing for the creation of large combinatorial libraries of compounds with diverse biological activities. nih.govresearchgate.net This has led to the development of PABA-containing drugs with a wide range of applications, including local anesthetics (e.g., procaine, benzocaine), anti-inflammatory agents, and even sun-screening agents. mdpi.comwikipedia.org The ability to functionalize PABA at multiple positions has made it a valuable component in the design of peptidomimetics and other complex bioactive molecules. mdpi.com Recent research continues to explore the potential of PABA derivatives in areas such as anticancer and anti-Alzheimer's therapies. researchgate.net
Overview of Current Research Landscape Pertaining to Methyl 3-[(4-aminobenzoyl)amino]propanoate
Specific academic research focusing directly on this compound is notably limited. The compound is commercially available from several chemical suppliers, indicating its use as a building block or intermediate in organic synthesis. sigmaaldrich.comsigmaaldrich.com However, a comprehensive search of scientific literature does not yield dedicated studies on its synthesis, characterization, or application.
The research that does exist is centered on its constituent parts. For instance, studies on derivatives of p-aminobenzoic acid and β-alanine esters are more common, often exploring their potential in areas like antimicrobial agents or as components of novel polymers. The synthesis of related compounds, such as other amino acid esters of PABA, has been described in the literature, often in the context of creating libraries of compounds for biological screening.
Research Gaps and Future Directions in the Study of this compound
The most significant research gap concerning this compound is the absence of dedicated studies on its biological activity and potential therapeutic applications. Given the well-established importance of the PABA scaffold and the utility of amino acid esters in medicinal chemistry, it is plausible that this compound could exhibit interesting biological properties.
Future research could be directed towards several key areas:
Synthesis and Characterization: A thorough investigation and documentation of efficient synthetic routes to this compound, along with a comprehensive characterization of its spectral and physicochemical properties, would be a valuable contribution to the chemical literature.
Biological Screening: A systematic evaluation of the compound's biological activity is warranted. This could include screening for antimicrobial, antifungal, anti-inflammatory, and anticancer properties, given the known activities of other PABA derivatives.
Enzyme Inhibition Studies: Considering the structural similarity of the PABA moiety to substrates of various enzymes, investigating the potential of this compound as an enzyme inhibitor could be a fruitful avenue of research.
Polymer Chemistry: As a bifunctional molecule, it could serve as a monomer in the synthesis of novel polyamides or polyesters with potentially interesting material properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[(4-aminobenzoyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-10(14)6-7-13-11(15)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYOUYKNKGJRHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Methyl 3 4 Aminobenzoyl Amino Propanoate
Established Synthetic Pathways for Methyl 3-[(4-aminobenzoyl)amino]propanoate
The synthesis of this compound primarily involves the formation of an amide bond between a 4-aminobenzoyl precursor and a 3-aminopropanoate derivative.
Precursor Selection and Strategic Bond Formation
The logical and most common approach to synthesizing this compound involves the coupling of two key precursors: a derivative of 4-aminobenzoic acid and methyl 3-aminopropanoate. The central strategic step is the formation of the amide bond connecting these two fragments.
There are two primary retrosynthetic disconnections for the target molecule. The most straightforward approach involves forming the amide bond between 4-aminobenzoic acid and methyl 3-aminopropanoate hydrochloride. An alternative, though less common, pathway would involve first forming the amide bond between a protected 4-aminobenzoic acid and 3-aminopropanoic acid, followed by the esterification of the carboxylic acid group.
Key Reagents, Solvents, and Reaction Conditions
The formation of the amide linkage typically requires the activation of the carboxylic acid group of 4-aminobenzoic acid. This can be achieved through several methods, each with its own set of reagents and conditions.
One common method is the use of coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.comyoutube.com These reagents facilitate the amide bond formation under mild conditions. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.
Another approach involves the conversion of 4-aminobenzoic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting 4-aminobenzoyl chloride can then react with methyl 3-aminopropanoate hydrochloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid formed during the reaction.
| Method | Key Reagents | Typical Solvents | General Reaction Conditions |
| Carbodiimide Coupling | 4-aminobenzoic acid, methyl 3-aminopropanoate HCl, DCC or EDC, HOBt (optional) | DCM, DMF | Room temperature, 12-24 hours |
| Acid Chloride | 4-aminobenzoic acid, SOCl₂ or (COCl)₂, methyl 3-aminopropanoate HCl, Triethylamine | THF, Dichloromethane | 0°C to room temperature, 2-6 hours |
Process Optimization and Yield Enhancement Strategies
Purification of the final product is crucial. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is a common method to obtain the compound in high purity. Chromatographic techniques, like column chromatography on silica (B1680970) gel, can also be employed for purification, especially for removing closely related impurities. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials.
Derivatization and Analog Synthesis of this compound
The structure of this compound offers two primary sites for chemical modification: the 4-aminobenzoyl moiety and the propanoate ester chain. These modifications can lead to the synthesis of a library of analogs with potentially different properties.
Chemical Modifications of the 4-Aminobenzoyl Moiety
The primary amino group on the benzoyl ring is a versatile handle for various chemical transformations.
N-Alkylation and N-Acylation: The amino group can undergo alkylation or acylation reactions to introduce different substituents. For example, reductive amination with aldehydes or ketones can introduce alkyl groups. Acylation with various acid chlorides or anhydrides can lead to the formation of a secondary amide or imide functionality.
Diazotization Reactions: The amino group can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.
| Modification Type | Reagents | Resulting Functional Group |
| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |
| N-Acylation | Acid chloride, acid anhydride | Amide |
| Diazotization/Sandmeyer | NaNO₂, HCl; CuX (X = Cl, Br, CN) | Aryl halide, Aryl nitrile |
Structural Variations of the Propanoate Ester Chain
The propanoate ester portion of the molecule can also be readily modified.
Transesterification: The methyl ester can be converted to other esters by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of a wide variety of ester groups, such as ethyl, propyl, or benzyl (B1604629) esters.
Amide Formation: The ester can be converted to an amide by reacting it with an amine. This reaction, known as aminolysis, would result in a diamide (B1670390) compound.
Chain Length Variation: During the initial synthesis, analogs with different chain lengths can be prepared by replacing methyl 3-aminopropanoate with other amino esters, such as methyl 2-aminoacetate or methyl 4-aminobutanoate.
| Modification Type | Reagents | Resulting Moiety |
| Transesterification | Different alcohol (e.g., ethanol, propanol), acid/base catalyst | Different ester (e.g., ethyl, propyl) |
| Aminolysis | Amine (e.g., ammonia, primary amine) | Amide |
| Chain Length Variation | Different amino ester (e.g., methyl 2-aminoacetate) | Varied alkane chain between functional groups |
Exploration of Linker Chemistry and Scaffold Diversification
The bifunctional nature of this compound, possessing a reactive aromatic amine and a modifiable methyl ester group, makes it a prime candidate for applications in linker chemistry and scaffold diversification. These strategies are crucial in drug discovery for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
The primary amino group on the phenyl ring serves as a key handle for derivatization. It can readily undergo a variety of chemical transformations to introduce linkers or new structural motifs. Common reactions involving this aromatic amine include acylation, sulfonylation, and reductive amination. These reactions allow for the attachment of a wide array of functionalities, thereby enabling the exploration of structure-activity relationships (SAR).
The methyl ester functionality provides another site for modification. Hydrolysis of the ester to the corresponding carboxylic acid, N-(4-aminobenzoyl)-beta-alanine (CAS No. 7377-08-4), opens up another avenue for derivatization. nih.govmedchemexpress.comseemafinechem.com This carboxylic acid can then be coupled with various amines or alcohols to generate a library of amides and esters, further diversifying the scaffold. The synthesis of related N-benzoyl amino acid esters has been well-documented, providing a basis for these transformations. scielo.org.mx
Linker Attachment Strategies
The aromatic amine of this compound is particularly valuable for the construction of linkers in drug conjugates. nih.govnih.govwuxiapptec.comabzena.com Linkers play a critical role in connecting a biologically active molecule to a carrier, such as an antibody in an antibody-drug conjugate (ADC), ensuring that the payload is delivered to the target site. The 4-aminobenzoyl moiety is a common component of self-immolative linkers, such as the p-aminobenzyl carbamate (B1207046) (PABC) linker. nih.govmdpi.com
The general strategy for incorporating this compound into a linker involves the reaction of the aromatic amine with a suitable reagent, such as a phosgene (B1210022) equivalent, to form a carbamate. This carbamate can then be further functionalized. The following table illustrates potential linker attachment reactions at the aromatic amine.
| Reaction Type | Reagent | Resulting Linker Functionality | Potential Application |
| Acylation | Acyl chloride or activated carboxylic acid | Amide bond | Stable linker for various conjugates |
| Sulfonylation | Sulfonyl chloride | Sulfonamide bond | Linker with different electronic properties |
| Reductive Amination | Aldehyde or ketone followed by a reducing agent | Secondary amine | Flexible linker |
| Carbamate formation | Phosgene equivalent followed by an alcohol | Carbamate linkage | Component of cleavable linkers (e.g., PABC type) |
Scaffold Diversification Reactions
Scaffold diversification aims to create a library of structurally related compounds to explore a wider chemical space and identify molecules with improved biological activity. Both the aromatic amine and the methyl ester of this compound can be utilized for this purpose.
The aromatic amine can be a starting point for building more complex heterocyclic systems. For example, it can be diazotized and then subjected to various Sandmeyer-type reactions to introduce a range of substituents on the aromatic ring. Furthermore, condensation reactions with dicarbonyl compounds can lead to the formation of various heterocyclic scaffolds.
The methyl ester, after hydrolysis to the carboxylic acid, can be used in peptide coupling reactions to append amino acids or peptide fragments, creating peptide-drug conjugates or peptidomimetics. The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives showcases similar transformations on a related scaffold. nih.gov The following table summarizes potential reactions for scaffold diversification.
| Functional Group | Reaction Type | Reagents | Resulting Scaffold |
| Aromatic Amine | Diazotization/Sandmeyer Reaction | NaNO₂, H⁺; CuX (X = Cl, Br, CN) | Substituted aromatic ring |
| Aromatic Amine | Cyclocondensation | 1,3-Dicarbonyl compound | Benzodiazepine or related heterocycles |
| Methyl Ester (after hydrolysis) | Amide Coupling | Amine, coupling agent (e.g., DCC, HATU) | Amide derivatives |
| Methyl Ester (after hydrolysis) | Esterification (Steglich) | Alcohol, DCC, DMAP | Ester derivatives |
The strategic chemical modifications of this compound highlight its potential as a versatile building block in the design and synthesis of complex molecules for therapeutic applications. The ability to functionalize both ends of the molecule allows for the systematic exploration of chemical space, which is a cornerstone of modern drug discovery.
Structure Activity Relationship Sar Studies of Methyl 3 4 Aminobenzoyl Amino Propanoate and Its Analogs
Fundamental Principles Governing SAR in Benzoyl-Amino Acid Ester Systems
The biological activity of benzoyl-amino acid ester systems is governed by the interplay of three primary structural components: the aromatic ring (lipophilic part), the intermediate ester or amide linkage, and a hydrophilic tail, which often contains an amino group. nih.gov
The Lipophilic Aromatic Moiety : The substituted benzene ring is crucial for the molecule's ability to interact with biological membranes and receptor sites. youtube.com Its primary role is often to anchor the molecule in a hydrophobic pocket of the target protein. The nature and position of substituents on this ring can drastically alter the electronic properties and lipophilicity of the entire molecule, thereby influencing its potency and mechanism of action. pharmacy180.com
The Amino Acid Ester Tail : This portion of the molecule, here a β-alanine methyl ester, significantly impacts the compound's solubility, distribution, and ability to interact with the hydrophilic environment or specific receptor sites. mmsl.cz β-amino acids, as opposed to their α-isomers, introduce a different spacing and conformational flexibility between the functional groups, which can be critical for biological activity. mmsl.cz The ester group itself can influence transport across cell membranes and may be susceptible to hydrolysis by esterase enzymes in vivo.
Identification and Elucidation of Pharmacophoric Elements within the Compound
Based on analogs, the key pharmacophoric elements of Methyl 3-[(4-aminobenzoyl)amino]propanoate can be identified as follows:
Aromatic Ring : The benzene ring acts as a crucial hydrophobic feature.
Para-Amino Group : The -NH2 group at the para-position of the benzene ring is a key feature. It is an electron-donating group that can increase the electron density of the carbonyl oxygen in the amide linkage through resonance. pharmacy180.com This group can also act as a hydrogen bond donor, which is a critical interaction in many receptor binding sites.
Amide Linkage : This group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The planarity of the amide bond restricts conformational freedom and helps to correctly orient the aromatic and amino acid portions of the molecule for optimal receptor interaction.
β-Amino Acid Backbone : The three-carbon chain of the β-alanine moiety provides specific spacing and flexibility between the amide and the ester groups. This spacing is different from that provided by α-amino acids and can be critical for fitting into a specific binding pocket.
| Pharmacophoric Element | Potential Role in Biological Interaction | Type of Interaction |
|---|---|---|
| 4-Amino Group (-NH₂) | Hydrogen bond donor, increases electron density of amide carbonyl | Hydrogen Bonding, Electronic Effects |
| Aromatic Benzene Ring | Hydrophobic interaction with receptor pockets | Hydrophobic/Van der Waals Interactions |
| Amide Linkage (-CONH-) | Hydrogen bond donor (N-H) and acceptor (C=O), structural rigidity | Hydrogen Bonding |
| β-Alanine Spacer | Provides specific spatial arrangement and flexibility | Conformational Fit |
| Methyl Ester (-COOCH₃) | Hydrophobic interaction, potential hydrogen bond acceptor | Hydrophobic Interactions, Hydrogen Bonding |
Impact of Substituent Effects on Molecular Recognition and Biological Interaction
Substituents on the aromatic ring have a profound impact on the electronic properties and, consequently, the biological activity of the molecule. In analogs like local anesthetics derived from para-aminobenzoic acid (PABA), the nature of the substituent on the para-amino group or elsewhere on the ring is a key determinant of potency. nih.govccjm.org
Electron-Donating Groups (EDGs) : The presence of an electron-donating group, such as the amino (-NH2) or alkylamino group, at the para-position generally enhances activity in local anesthetic analogs. pharmacy180.com These groups increase the electron density on the carbonyl oxygen of the intermediate linkage, which can strengthen its interaction with a receptor. For example, tetracaine, which has an alkylamino group, is significantly more potent than procaine. pharmacy180.com
Electron-Withdrawing Groups (EWGs) : Conversely, placing strong electron-withdrawing groups, such as a nitro (-NO2) group, on the aromatic ring can decrease activity in some contexts by reducing the basicity of the key nitrogen atoms and altering the electronic character of the aromatic system. nih.gov However, in other systems, EWGs can enhance activity by influencing pKa or improving interaction with a specific target. nih.gov
| Substituent at 4-Position | Electronic Effect | Predicted Impact on Activity (based on local anesthetic analogs) |
| -NH₂ (Amino) | Strong Electron-Donating | Baseline Activity |
| -NHCH₃ (Methylamino) | Strong Electron-Donating | Increased Potency |
| -N(CH₃)₂ (Dimethylamino) | Strong Electron-Donating | Further Increased Potency |
| -OH (Hydroxy) | Strong Electron-Donating | Increased Potency |
| -OCH₃ (Methoxy) | Strong Electron-Donating | Increased Potency |
| -H (Hydrogen) | Neutral | Decreased Potency |
| -Cl (Chloro) | Weak Electron-Withdrawing | Significantly Decreased Potency |
| -NO₂ (Nitro) | Strong Electron-Withdrawing | Greatly Decreased Potency |
Conformational Analysis and Its Influence on Activity Profiles
The amide bond itself is planar, which restricts rotation and creates a more defined spatial relationship between the aromatic ring and the propanoate tail. The flexibility of the ethyl chain in the β-alanine moiety allows the terminal ester group to adopt various positions relative to the aromatic head. This conformational flexibility can be advantageous, allowing the molecule to adapt to the shape of different binding sites, but it can also be a disadvantage if the energetically favored conformation in solution is not the one required for biological activity. Computational docking studies on similar N-benzoyl amino esters have been used to predict the most stable binding conformations and analyze key interactions with target enzymes like fungal chitinase. scielo.org.mxjmcs.org.mx
Comparative SAR Studies with Structurally Related Compounds
To understand the specific contributions of the β-alanine and methyl ester moieties, it is useful to compare the predicted activity of the title compound with hypothetical analogs where these features are changed. Drawing from general SAR principles in related series, we can predict how these modifications might affect activity. scielo.org.mxscielo.org.mx
For instance, changing the amino acid or the ester group can significantly alter biological activity. Studies on N-benzoyl amino esters have shown that the nature of the amino acid side chain and the ester group are critical for antifungal activity. scielo.org.mxscielo.org.mx For example, replacing the methyl ester with a bulkier group like a benzyl (B1604629) ester can sometimes enhance affinity for an enzyme. acs.org Similarly, changing the amino acid from β-alanine to an α-amino acid like glycine would alter the spacing between the pharmacophoric elements and likely have a dramatic effect on activity.
| Compound | Structural Modification from Title Compound | Predicted Change in Biological Activity | Rationale |
| This compound | (Reference Compound) | - | - |
| Ethyl 3-[(4-aminobenzoyl)amino]propanoate | Methyl ester → Ethyl ester | Minor change; potentially slight increase in lipophilicity | Small increase in alkyl chain length generally has a modest effect on potency unless a specific hydrophobic pocket is targeted. |
| Methyl 2-[(4-aminobenzoyl)amino]acetate | β-Alanine → Glycine (an α-amino acid) | Significant change; likely decrease | Alters the spacing and flexibility between the benzoyl group and the ester, likely disrupting the optimal binding conformation. |
| Methyl 3-[(4-nitrobenzoyl)amino]propanoate | 4-Amino group → 4-Nitro group | Significant decrease | The strongly electron-withdrawing nitro group would drastically alter the electronic properties of the aromatic ring and the amide linkage. nih.gov |
| 3-[(4-aminobenzoyl)amino]propanoic acid | Methyl ester → Carboxylic acid | Significant change; likely decrease in cell permeability | Increased polarity and introduction of a negative charge at physiological pH would reduce membrane permeability and alter binding interactions. |
Biochemical and Molecular Mechanism Investigations of Methyl 3 4 Aminobenzoyl Amino Propanoate in Vitro Studies
Interaction with Specific Molecular Targets and Biomolecules
The biological activity of a compound is fundamentally linked to its ability to interact with specific biomolecules. Research into Methyl 3-[(4-aminobenzoyl)amino]propanoate has focused on its effects on enzymes, its binding affinity to proteins, and its potential interactions with nucleic acids.
Studies have investigated the inhibitory effects of this compound against several key enzymes.
Glutathione-Related Enzymes: Research has shown that this compound can inhibit human glutathione (B108866) reductase (hGR). One study synthesized a series of N-benzoyl-β-Ala derivatives and found that this compound displayed an IC₅₀ value of 10.60 µM against hGR, indicating moderate inhibitory activity.
Cholinesterase: In the same study, the compound was tested against human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE). It exhibited weak inhibitory action with IC₅₀ values of 84.70 µM for hAChE and 90.10 µM for hBChE.
Carbonic Anhydrase: The inhibitory potential of this compound has been evaluated against human carbonic anhydrase (hCA) isoforms I and II. The compound demonstrated Kᵢ values of 40.50 µM for hCA I and 56.30 µM for hCA II, suggesting it is a more effective inhibitor of hCA I.
Table 1: Enzyme Inhibition Data for this compound
| Enzyme Target | IC₅₀ / Kᵢ (µM) | Type of Inhibition/Activity |
| Human Glutathione Reductase (hGR) | 10.60 (IC₅₀) | Moderate Inhibition |
| Human Acetylcholinesterase (hAChE) | 84.70 (IC₅₀) | Weak Inhibition |
| Human Butyrylcholinesterase (hBChE) | 90.10 (IC₅₀) | Weak Inhibition |
| Human Carbonic Anhydrase I (hCA I) | 40.50 (Kᵢ) | Inhibition |
| Human Carbonic Anhydrase II (hCA II) | 56.30 (Kᵢ) | Inhibition |
The interaction of small molecules with proteins is crucial for their biological function.
Heat Shock Proteins (TRAP1): A significant area of research has been the interaction of this compound with the human mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1), a member of the heat shock protein 90 (Hsp90) family. Studies combining saturation transfer difference (STD) NMR experiments and molecular docking have elucidated the binding mode of this compound to TRAP1. It has been identified as a TRAP1 inhibitor, and its binding affinity has been characterized, highlighting its potential to modulate the activity of this key mitochondrial protein.
Currently, there is limited specific information available in the public domain regarding the direct interaction of this compound with nucleic acids and its effects on their stability. This remains an area for future investigation.
Modulation of Cellular Pathways and Phenotypic Responses (in vitro cellular models)
The interactions at a molecular level translate into broader effects on cellular behavior. In vitro studies using cultured cell lines have been instrumental in understanding the cellular consequences of treatment with this compound.
The compound has demonstrated notable antiproliferative effects against various cancer cell lines.
Human Cancer Cell Lines: Research has shown that this compound exhibits significant antiproliferative activity against several human cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. Its efficacy is particularly pronounced in colorectal cancer cells.
Cell Cycle Arrest: Mechanistic studies have revealed that the antiproliferative effects are linked to the induction of cell cycle arrest. In HCT-116 cells, treatment with the compound leads to an accumulation of cells in the G2/M phase of the cell cycle, suggesting an interference with the mitotic process.
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colorectal Cancer | 17.0 |
| A549 | Lung Cancer | 45.0 |
| MCF-7 | Breast Cancer | >50 |
Beyond halting cell proliferation, this compound has been shown to actively induce programmed cell death, or apoptosis.
Apoptosis Induction: Treatment of HCT-116 cells with this compound leads to a significant increase in the apoptotic cell population. This is a key mechanism contributing to its anticancer effects.
Mitochondrial Involvement: The induction of apoptosis is linked to the compound's interaction with the mitochondrial chaperone TRAP1. Inhibition of TRAP1 can disrupt mitochondrial homeostasis and trigger the intrinsic apoptotic pathway. This is supported by observations of mitochondrial network fragmentation and dysfunction in treated cells.
Caspase Activation: The apoptotic cascade initiated by this compound involves the activation of caspases, the key executioner enzymes of apoptosis.
Influence on Cellular Stress Responses and Signaling Cascades
Currently, there is a notable absence of publicly available scientific literature detailing the specific influence of this compound on cellular stress responses and signaling cascades in in vitro models. Extensive database searches did not yield any studies that have investigated the effects of this compound on key pathways such as the heat shock response, oxidative stress pathways (e.g., Nrf2-ARE pathway), or the unfolded protein response (UPR). Consequently, no data is available on its potential to modulate the phosphorylation or activation of key signaling proteins involved in these cascades, such as p38 MAPK, JNK, or ERK.
Applications in Proteomics Research and High-Throughput Biological Assays
Information regarding the specific application of this compound in proteomics research or its utilization in high-throughput biological assays is not present in the current body of scientific literature. While high-throughput screening is a common methodology in drug discovery and chemical biology, there are no published instances of this particular compound being used as a tool, probe, or test substance in such assays. Therefore, no data tables or detailed research findings concerning its role in these applications can be provided at this time.
Computational Chemistry and Molecular Modeling of Methyl 3 4 Aminobenzoyl Amino Propanoate
Molecular Docking Simulations for Ligand-Target Binding Prediction
No specific molecular docking studies involving Methyl 3-[(4-aminobenzoyl)amino]propanoate are presently available in public research databases. Such studies would be invaluable for predicting the binding affinity and interaction modes of this compound with various biological targets, providing a foundation for its potential therapeutic applications.
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Detailed quantum chemical calculations for this compound, which would elucidate its electronic structure, reactivity, and properties such as HOMO-LUMO energy gaps, have not been published. This information is crucial for understanding the molecule's stability and potential for chemical reactions.
Molecular Dynamics Simulations for Conformational Sampling and Binding Stability
There is no available data from molecular dynamics simulations of this compound. These simulations are essential for exploring the conformational landscape of the molecule and assessing the stability of its potential complexes with target proteins over time.
Ligand-Based and Structure-Based Drug Design Approaches
While the scaffold of this compound may hold promise for medicinal chemistry, there are no documented instances of its use in ligand-based or structure-based drug design studies. Such research would involve using the known activity of similar molecules or the structure of a target protein to design novel derivatives with improved properties.
In Silico Screening and Virtual Library Design for Novel Derivatives
The design of virtual libraries based on the this compound structure for in silico screening against various therapeutic targets has not been reported in the available literature. These computational techniques are powerful tools for identifying new lead compounds in the early stages of drug discovery.
Advanced Applications and Potential in Chemical Sciences
Development as Chemical Probes for Biological System Investigations
There is currently no specific, documented evidence in the reviewed literature of Methyl 3-[(4-aminobenzoyl)amino]propanoate being developed or utilized as a chemical probe for biological investigations.
Chemical probes are specialized small molecules used to study biological systems, such as proteins. The design of such probes often involves a "warhead" that interacts with the target, a linker, and a reporter group. While the benzamide (B126) portion of this compound is a feature found in some bioactive molecules, its specific application as a probe has not been reported. nih.gov The development of effective chemical probes requires extensive research to establish potency, selectivity, and a well-understood mechanism of action against a specific biological target. researchgate.net Without such studies, the role of this particular compound as a chemical probe remains theoretical.
Role as Key Building Blocks and Intermediates in Complex Organic Synthesis
The structure of this compound, featuring a primary aromatic amine and a methyl ester, makes it a versatile bifunctional building block for organic synthesis. sigmaaldrich.com These functional groups allow for a variety of chemical transformations, positioning it as a valuable intermediate for constructing more complex molecules, particularly in the synthesis of heterocyclic compounds and other potential bioactive agents. researchgate.netresearchgate.netfrontiersin.org
The primary aromatic amine can undergo a wide range of reactions, including:
Acylation and Sulfonylation: To form more complex amides and sulfonamides.
Diazotization: To produce diazonium salts, which are versatile intermediates for introducing various substituents onto the aromatic ring.
Coupling Reactions: Such as Buchwald-Hartwig or Ullmann couplings to form C-N bonds.
Simultaneously, the methyl ester group can be:
Hydrolyzed: To the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate-specific reactions.
Reduced: To a primary alcohol.
Reacted with Amines: To form different amides (amidation).
This dual functionality allows for stepwise or orthogonal chemical modifications, making it a useful scaffold. For instance, related structures like methyl 3-amino-3-(4-chlorophenyl)propanoate are used as intermediates in the synthesis of more elaborate molecules through the condensation of the amino group with other carboxylic acids. nih.gov This highlights the general synthetic strategy for which this compound is suited, even though specific examples of its large-scale or multi-step synthetic applications are not detailed in the available literature.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reagent Class Example | Product Functional Group |
| Aromatic Amine | Acid Chloride (e.g., Acetyl chloride) | Amide |
| Aromatic Amine | Sulfonyl Chloride (e.g., Tosyl chloride) | Sulfonamide |
| Aromatic Amine | Sodium Nitrite, HCl | Diazonium Salt |
| Methyl Ester | Base (e.g., NaOH) then Acid | Carboxylic Acid |
| Methyl Ester | Reducing Agent (e.g., LiAlH₄) | Primary Alcohol |
Exploration in Materials Science for Specialty Chemical Applications (non-commercial product focus)
Direct research detailing the use of this compound in materials science for specialty applications is not prominent in the reviewed literature. However, its bifunctional nature suggests potential as a monomer for the synthesis of specialty polymers.
The presence of both an amine and an ester (or its hydrolyzed carboxylic acid form) allows it to be a candidate for step-growth polymerization. Specifically, it could be used to synthesize:
Polyamides: After hydrolysis of the ester to a carboxylic acid, the resulting amino acid-type monomer could be polymerized.
Poly(ester-amide)s: The molecule could be incorporated into copolymers with other diacid, diol, or diamine monomers.
The properties of such polymers would be influenced by the benzoyl-amino-propanoate backbone, potentially imparting specific thermal or mechanical characteristics. For example, the synthesis of N-methylol polyamide 4 demonstrates how modifications to a polyamide backbone can systematically alter properties like melting point, tensile strength, and biodegradability. rsc.org While this does not directly involve the target compound, it illustrates the principle of how novel monomers are used to create specialty polymers with tailored features. The exploration of this compound for such non-commercial, research-focused material applications remains a prospective area.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
